molecular formula C11H10BrClN2O2S B12820700 1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride

1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B12820700
M. Wt: 349.63 g/mol
InChI Key: NFIHQDXJQDSCMA-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a bromobenzyl group attached to an imidazole ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the imidazole derivative with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically done by reacting the intermediate compound with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The bromobenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids

Properties

Molecular Formula

C11H10BrClN2O2S

Molecular Weight

349.63 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-2-methylimidazole-4-sulfonyl chloride

InChI

InChI=1S/C11H10BrClN2O2S/c1-8-14-11(18(13,16)17)7-15(8)6-9-3-2-4-10(12)5-9/h2-5,7H,6H2,1H3

InChI Key

NFIHQDXJQDSCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC2=CC(=CC=C2)Br)S(=O)(=O)Cl

Origin of Product

United States

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